5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
Overview
Description
5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester: is a complex organic compound with a molecular formula of C17H20N2O6S . This compound features a thiophene ring substituted with a methyl group and a hydrazinyl group, along with diethyl ester groups attached to the carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Formation of the thiophene ring: : This can be achieved through the reaction of 2,4-pentanedione with thiourea.
Introduction of the hydrazinyl group: : The hydrazinyl group can be introduced by reacting the thiophene derivative with hydrazine.
Esterification: : The carboxylic acid groups are then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The hydrazinyl group can be reduced to form a hydrazide or amine.
Substitution: : The ester groups can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with a suitable base, can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Hydrazides or amines.
Substitution: : Amides, esters, or other substituted esters.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: : It could be employed in the manufacture of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the hydrazinyl group. Similar compounds might include other thiophene derivatives or hydrazine-containing compounds, but the exact structure and functional groups would differ.
List of Similar Compounds
Thiophene derivatives: : Compounds containing thiophene rings with various substituents.
Hydrazine derivatives: : Compounds containing hydrazine or hydrazinyl groups.
Properties
IUPAC Name |
diethyl 5-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-4-24-16(22)12-9(3)14(17(23)25-5-2)26-15(12)19-18-13-10(20)7-6-8-11(13)21/h20H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXXVJURNGJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(CCCC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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